molecular formula C15H15N3O B14160469 2-[(2-Methoxyphenyl)amino]-4,6-dimethylpyridine-3-carbonitrile CAS No. 53475-50-6

2-[(2-Methoxyphenyl)amino]-4,6-dimethylpyridine-3-carbonitrile

Cat. No.: B14160469
CAS No.: 53475-50-6
M. Wt: 253.30 g/mol
InChI Key: MAMCWUIMIQVLCU-UHFFFAOYSA-N
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Description

2-[(2-Methoxyphenyl)amino]-4,6-dimethylpyridine-3-carbonitrile is an organic compound with a complex structure that includes a methoxyphenyl group, a dimethylpyridine ring, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methoxyphenyl)amino]-4,6-dimethylpyridine-3-carbonitrile typically involves the reaction of 2-methoxyaniline with 4,6-dimethyl-3-pyridinecarbonitrile under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methoxyphenyl)amino]-4,6-dimethylpyridine-3-carbonitrile can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2-[(2-Methoxyphenyl)amino]-4,6-dimethylpyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[(2-Methoxyphenyl)amino]-4,6-dimethylpyridine-3-carbonitrile include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

53475-50-6

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

2-(2-methoxyanilino)-4,6-dimethylpyridine-3-carbonitrile

InChI

InChI=1S/C15H15N3O/c1-10-8-11(2)17-15(12(10)9-16)18-13-6-4-5-7-14(13)19-3/h4-8H,1-3H3,(H,17,18)

InChI Key

MAMCWUIMIQVLCU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)NC2=CC=CC=C2OC)C

Origin of Product

United States

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